Tert-butyl 2-(4-hydroxyphenoxy)acetate
Overview
Description
Tert-butyl 2-(4-hydroxyphenoxy)acetate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . It is characterized by the presence of a tert-butyl ester group and a hydroxyphenoxy moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate typically involves the esterification of 4-hydroxyphenoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxophenoxyacetic acid derivatives.
Reduction: Formation of 2-(4-hydroxyphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Tert-butyl 2-(4-hydroxyphenoxy)acetate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: It is employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxyphenoxy)acetate involves its hydrolysis to release 4-hydroxyphenoxyacetic acid and tert-butyl alcohol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 4-hydroxyphenoxyacetic acid can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-methoxyphenoxy)acetate
- Tert-butyl 2-(4-chlorophenoxy)acetate
- Tert-butyl 2-(4-nitrophenoxy)acetate
Uniqueness
Tert-butyl 2-(4-hydroxyphenoxy)acetate is unique due to the presence of the hydroxy group, which imparts additional reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis compared to its analogs with different substituents .
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxyphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDLJZGSVBZPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630957 | |
Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42806-92-8 | |
Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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